![molecular formula C19H24N2OS B4430065 N-(1-ethyl-4-piperidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4430065.png)
N-(1-ethyl-4-piperidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide
Übersicht
Beschreibung
N-(1-ethyl-4-piperidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide, also known as EPTC, is a selective inhibitor of acetylcholinesterase (AChE) that has been widely used in scientific research. EPTC has been shown to possess potent inhibitory activity against AChE, which makes it a promising candidate for the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders.
Wirkmechanismus
N-(1-ethyl-4-piperidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide exerts its effects by inhibiting the activity of AChE, which is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to possess potent inhibitory activity against AChE, which can improve cognitive function and memory. However, this compound may also have other effects on the body, including potential toxicity and adverse side effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-ethyl-4-piperidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has several advantages for use in laboratory experiments, including its potent inhibitory activity against AChE, its selectivity for AChE over other enzymes, and its ability to increase the levels of acetylcholine in the brain. However, this compound may also have limitations, including potential toxicity and adverse side effects.
Zukünftige Richtungen
Future research on N-(1-ethyl-4-piperidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide should focus on its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. Additional studies are needed to determine the optimal dosage and administration of this compound, as well as its potential toxicity and adverse side effects. Furthermore, future research should explore the potential use of this compound in combination with other drugs for the treatment of Alzheimer's disease and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
N-(1-ethyl-4-piperidinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. It has been shown to possess potent inhibitory activity against AChE, which is a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. By inhibiting AChE, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Eigenschaften
IUPAC Name |
N-(1-ethylpiperidin-4-yl)-5-methyl-4-phenylthiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-3-21-11-9-16(10-12-21)20-19(22)17-13-23-14(2)18(17)15-7-5-4-6-8-15/h4-8,13,16H,3,9-12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYZKVAQQDONTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CSC(=C2C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.